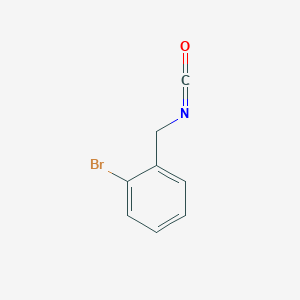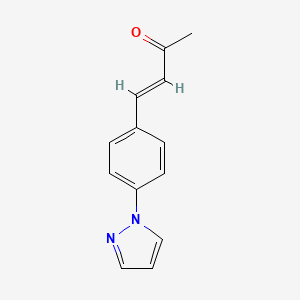![molecular formula C10H12O3 B13587515 Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate](/img/structure/B13587515.png)
Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl8-oxotricyclo[3210,2,7]octane-1-carboxylate is a complex organic compound with the molecular formula C10H12O3 It is known for its unique tricyclic structure, which includes three interconnected rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the tricyclic core structure. This is followed by oxidation and esterification reactions to introduce the oxo and carboxylate functional groups, respectively. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in various ester or amide derivatives.
科学的研究の応用
Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological responses, making it a valuable tool in drug discovery and development.
類似化合物との比較
Similar Compounds
Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate: Unique due to its specific tricyclic structure and functional groups.
Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxamide: Similar structure but with an amide group instead of an ester.
Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
This compound stands out due to its ester functional group, which imparts unique reactivity and solubility properties. This makes it particularly useful in synthetic chemistry and pharmaceutical research, where specific functional groups are required for targeted reactions and interactions.
特性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
methyl 8-oxotricyclo[3.2.1.02,7]octane-1-carboxylate |
InChI |
InChI=1S/C10H12O3/c1-13-9(12)10-6-3-2-5(8(10)11)4-7(6)10/h5-7H,2-4H2,1H3 |
InChIキー |
WOFOKKBMZGPDNC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C12C3C1CC(C2=O)CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonylchloride](/img/structure/B13587473.png)








